molecular formula C18H20N6O5 B14768502 Lenalidomide-CO-PEG1-C2-azide

Lenalidomide-CO-PEG1-C2-azide

Cat. No.: B14768502
M. Wt: 400.4 g/mol
InChI Key: MLKIEEAHULSTDP-UHFFFAOYSA-N
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Description

Lenalidomide-CO-PEG1-C2-azide is a functionalized cereblon ligand used in the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to target protein ligands. It is primarily used in research and development for targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-CO-PEG1-C2-azide involves several steps. One common method includes the following steps:

    Bromination: The bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.

    Condensation: The condensation of 4-nitro-2,3-dihydroisoindol-1-one and 3-bromopiperidine-2,6-dione in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) to yield the intermediate compound.

    Hydrogenation: The hydrogenation of the intermediate compound to produce the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve optimization of the above synthetic routes to achieve higher efficiency and yield. Techniques such as design of experiments (DoE) are often employed to optimize reaction conditions and improve the overall production process .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-CO-PEG1-C2-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are triazole-linked conjugates, which are useful in various applications, including bioconjugation and drug development .

Scientific Research Applications

Lenalidomide-CO-PEG1-C2-azide has a wide range of scientific research applications, including:

Mechanism of Action

Lenalidomide-CO-PEG1-C2-azide exerts its effects by modulating the activity of the cereblon E3 ubiquitin ligase complex. Upon binding to cereblon, it alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is particularly useful in the development of PROTACs, which are designed to selectively degrade disease-causing proteins .

Comparison with Similar Compounds

Similar Compounds

  • Thalidomide-PEG1-azide
  • Pomalidomide-PEG1-azide
  • Lenalidomide-PEG1-azide

Uniqueness

Lenalidomide-CO-PEG1-C2-azide is unique due to its specific functional groups, which allow for versatile conjugation reactions. Its incorporation of a PEG linker and terminal azide group makes it particularly suitable for click chemistry applications, providing a robust platform for the development of targeted therapeutics .

Properties

Molecular Formula

C18H20N6O5

Molecular Weight

400.4 g/mol

IUPAC Name

3-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide

InChI

InChI=1S/C18H20N6O5/c19-23-20-7-9-29-8-6-16(26)21-13-3-1-2-11-12(13)10-24(18(11)28)14-4-5-15(25)22-17(14)27/h1-3,14H,4-10H2,(H,21,26)(H,22,25,27)

InChI Key

MLKIEEAHULSTDP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCN=[N+]=[N-]

Origin of Product

United States

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